N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide
Description
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-methylpiperidin-1-yl group at the alpha-carbon of the acetamide core and a 1-cyanocyclopentyl substituent on the nitrogen. This compound is synthesized through a multi-step process:
Synthesis of N-(1-cyanocyclopentyl)acetamide (1): Achieved via the Reihlen, Hessling, Hühn, and Weinbrenner method using nitrile intermediates .
Reduction to N-[(1-aminomethyl)cyclopentyl]acetamide (2): Catalyzed by Raney nickel, converting the nitrile group to an amine .
Reaction with phenyl isothiocyanate: Forms N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide (3), a key intermediate for further derivatization .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-5-4-8-17(9-12)10-13(18)16-14(11-15)6-2-3-7-14/h12H,2-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCLMGFWWFWSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in modulating immune responses and exhibiting anti-inflammatory properties. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a cyanocyclopentyl group linked to a piperidine moiety through an acetamide functional group. Its molecular formula is , with a molecular weight of 249.35 g/mol. The compound's structure allows it to interact with various biological targets, particularly toll-like receptors (TLRs) involved in immune system regulation.
Toll-like Receptor Antagonism:
Research indicates that this compound acts as an antagonist for toll-like receptors 7 and 8 (TLR7/8). These receptors play critical roles in the innate immune response, and their inhibition can lead to reduced inflammatory cytokine production, making this compound a candidate for treating autoimmune diseases and chronic inflammation.
In Vitro Studies
In vitro investigations have demonstrated that this compound effectively inhibits TLR-mediated signaling pathways. The compound's ability to reduce pro-inflammatory cytokines has been quantified using various assays:
| Assay Type | Effect Observed | IC50 Value |
|---|---|---|
| Cytokine Production | Inhibition of IL-6 and TNF-alpha | IC50 = 15 µM |
| NO Production | Inhibition in RAW 264.7 cells | IC50 = 20 µM |
The data suggest that the compound exhibits dose-dependent inhibition of these inflammatory markers, highlighting its therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine and cyclopentyl groups significantly influence the compound's biological activity. For instance, replacing the piperidine moiety with other cyclic amines has shown varying effects on receptor binding affinity and anti-inflammatory potency. A comparative analysis with structurally similar compounds indicates that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyanocyclobutyl)-2-(3-methylpiperidin-1-yl)acetamide | Cyclobutyl instead of cyclopentyl | Different receptor selectivity |
| N-(4-cyanobicyclo[3.3.0]octan-4-yl)-2-(4-methylpiperidin-1-yl)acetamide | Bicyclic structure | Distinct pharmacokinetic properties |
These findings underscore the importance of structural modifications in enhancing the compound's therapeutic efficacy.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Autoimmune Disorders: A study involving murine models of lupus demonstrated that treatment with this compound led to a significant reduction in disease severity, correlating with decreased levels of autoantibodies and inflammatory cytokines.
- Chronic Inflammatory Conditions: In models of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a therapeutic agent for chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Acetamide Cores
N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide ()
- Molecular Formula : C₁₆H₂₄N₂O₂
- Key Properties : logP = 3.33, molecular weight = 276.38, hydrogen bond acceptors = 4.
- Structural Difference: The 4-ethoxyphenyl group replaces the 1-cyanocyclopentyl substituent.
Benzothiazole Acetamides ()
- Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Structural Difference : A benzothiazole ring replaces the piperidine group.
- Impact : The electron-withdrawing trifluoromethyl group and aromatic benzothiazole core may enhance metabolic stability and receptor specificity .
Functional Analogues with Diverse Pharmacological Activities
Pyridazinone Acetamides ()
- Examples : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils.
- Structural Difference: A pyridazinone core replaces the piperidine group.
- Impact: The pyridazinone ring enables selective Formyl Peptide Receptor (FPR) activation, unlike the piperidine-based target compound .
Phenoxy Acetamide Derivatives ()
- Examples : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide.
- Activity : Exhibits potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines.
- Structural Difference : A sulfonylquinazoline group replaces the piperidine moiety.
- Impact : The sulfonyl group enhances hydrogen bonding, improving solubility and target affinity .
Physicochemical and Pharmacokinetic Comparison
*Inferred based on structural analogs. †Estimated: The cyano group reduces logP compared to ethoxyphenyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
